molecular formula C20H4F24O8Th B3040331 1,1,1,5,5,5-Hexafluoro-4-oxopent-2-en-2-olate;thorium(4+) CAS No. 18865-75-3

1,1,1,5,5,5-Hexafluoro-4-oxopent-2-en-2-olate;thorium(4+)

Cat. No.: B3040331
CAS No.: 18865-75-3
M. Wt: 1060.2 g/mol
InChI Key: JYGZMIMHOSPNGO-UHFFFAOYSA-J
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Description

1,1,1,5,5,5-Hexafluoro-4-oxopent-2-en-2-olate;thorium(4+) is a complex compound that combines the unique properties of hexafluoro-4-oxopent-2-en-2-olate with thorium in its +4 oxidation state

Preparation Methods

The synthesis of 1,1,1,5,5,5-Hexafluoro-4-oxopent-2-en-2-olate;thorium(4+) typically involves the reaction of thorium salts with hexafluoro-4-oxopent-2-en-2-olate ligands. The reaction conditions often require an inert atmosphere to prevent oxidation and moisture-sensitive environments to maintain the integrity of the compound. Industrial production methods may involve large-scale reactions in controlled environments to ensure high purity and yield.

Chemical Reactions Analysis

1,1,1,5,5,5-Hexafluoro-4-oxopent-2-en-2-olate;thorium(4+) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of thorium oxides.

    Reduction: Reduction reactions may involve the use of reducing agents to convert thorium(4+) to lower oxidation states.

    Substitution: The hexafluoro-4-oxopent-2-en-2-olate ligands can be substituted with other ligands, altering the properties of the compound. Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen or metal hydrides, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1,1,5,5,5-Hexafluoro-4-oxopent-2-en-2-olate;thorium(4+) has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other thorium-based compounds and materials.

    Materials Science: The compound’s unique properties make it suitable for developing advanced materials with specific characteristics, such as high thermal stability and resistance to corrosion.

    Nuclear Research: Thorium compounds are of interest in nuclear research due to thorium’s potential as a nuclear fuel. This compound can be studied to understand the behavior of thorium in various chemical environments.

    Medicine: Research is ongoing to explore the potential use of thorium compounds in medical applications, such as targeted radiotherapy for cancer treatment.

Mechanism of Action

The mechanism of action of 1,1,1,5,5,5-Hexafluoro-4-oxopent-2-en-2-olate;thorium(4+) involves its interaction with molecular targets and pathways specific to its application. In nuclear research, the compound’s behavior under irradiation and its ability to form stable complexes are of particular interest. In materials science, its mechanism involves the formation of strong bonds with other elements, contributing to the material’s stability and performance.

Comparison with Similar Compounds

1,1,1,5,5,5-Hexafluoro-4-oxopent-2-en-2-olate;thorium(4+) can be compared with other thorium compounds, such as thorium nitrate and thorium oxide. Unlike these compounds, 1,1,1,5,5,5-Hexafluoro-4-oxopent-2-en-2-olate;thorium(4+) offers unique properties due to the presence of hexafluoro-4-oxopent-2-en-2-olate ligands, which enhance its stability and reactivity. Similar compounds include:

    Thorium Nitrate: Used in various industrial applications and as a precursor for other thorium compounds.

    Thorium Oxide: Known for its high melting point and use in high-temperature applications.

    Thorium Fluoride: Utilized in optical coatings and as a component in fluoride glasses.

These comparisons highlight the unique aspects of 1,1,1,5,5,5-Hexafluoro-4-oxopent-2-en-2-olate;thorium(4+), making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;thorium(4+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C5H2F6O2.Th/c4*6-4(7,8)2(12)1-3(13)5(9,10)11;/h4*1,12H;/q;;;;+4/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGZMIMHOSPNGO-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Th+4]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H4F24O8Th
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1060.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,1,1,5,5,5-Hexafluoro-4-oxopent-2-en-2-olate;thorium(4+)
Reactant of Route 2
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1,1,1,5,5,5-Hexafluoro-4-oxopent-2-en-2-olate;thorium(4+)
Reactant of Route 3
1,1,1,5,5,5-Hexafluoro-4-oxopent-2-en-2-olate;thorium(4+)

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